

# Application of Imidazole-5-propionic Acid as a Clinical Biomarker

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**Imidazole-5-propionic acid** (ImP), a gut microbiota-derived metabolite of the essential amino acid histidine, is emerging as a significant clinical biomarker for a range of cardiometabolic diseases.[1][2][3][4] Elevated circulating levels of ImP have been strongly correlated with an increased risk and severity of conditions such as type 2 diabetes (T2D), insulin resistance, obesity, cardiovascular diseases (CVD), and heart failure (HF).[2][5][6][7] This document provides detailed application notes on the clinical relevance of ImP, its underlying signaling pathways, and protocols for its quantification in biological samples.

## **Clinical Significance**

Accumulating evidence highlights a robust association between elevated ImP levels and various pathological states, making it a promising biomarker for diagnosis, prognosis, and therapeutic monitoring.

Association with Cardiometabolic Diseases:

Type 2 Diabetes and Insulin Resistance: Higher concentrations of ImP are found in individuals with T2D and prediabetes compared to those with normal glucose tolerance.[8][9]
 [10] Circulating ImP levels positively correlate with key diabetic markers such as HbA1c,



HOMA-IR, fasting glucose, and insulin levels.[4][9] Mechanistically, ImP has been shown to impair glucose tolerance and insulin signaling.[2][6][11][12]

- Cardiovascular Diseases: Elevated ImP is linked to an increased risk of atherosclerosis, coronary artery disease (CAD), and heart failure.[2][5][7][13][14] Studies have shown that individuals in the highest quartile of plasma ImP have a significantly increased odds of significant CAD.[4] In heart failure patients, higher ImP levels are associated with reduced ejection fraction and are an independent predictor of 5-year mortality.[4][7]
- Other Conditions: ImP has also been implicated in obesity, chronic kidney disease (CKD),
   and nonalcoholic fatty liver disease (NAFLD).[1][2]

#### **Data Presentation**

The following tables summarize the quantitative association of ImP with various clinical parameters and disease states as reported in the literature.

Table 1: Association of Imidazole-5-propionic Acid with Type 2 Diabetes



| Population                                                           | Sample Type                    | Key Findings                                                                                             | Reference |
|----------------------------------------------------------------------|--------------------------------|----------------------------------------------------------------------------------------------------------|-----------|
| 15 obese subjects (5 with T2D, 10 controls)                          | Portal and peripheral<br>blood | Higher ImP concentrations in T2D subjects compared to BMI-matched controls.                              | [9]       |
| 649 middle-aged<br>individuals                                       | Serum                          | Significantly elevated ImP levels in treatment-naive T2D subjects after adjusting for BMI, sex, and age. | [9]       |
| 1,958 subjects<br>(normal glucose<br>tolerance,<br>prediabetes, T2D) | Serum                          | Progressively elevated ImP levels from normal glucose tolerance to prediabetes to overt T2D.             | [9][10]   |
| Subjects with prediabetes and T2D                                    | Serum                          | Positive correlation of ImP with HbA1c, HOMA-IR, insulinemia, fasting glucose, and postprandial glucose. | [4][9]    |

Table 2: Association of Imidazole-5-propionic Acid with Cardiovascular Diseases



| Population                                            | Sample Type | Key Findings                                                                                 | Reference |
|-------------------------------------------------------|-------------|----------------------------------------------------------------------------------------------|-----------|
| 831 patients undergoing elective cardiac angiography  | Plasma      | Four-fold increased odds of significant coronary artery disease in the highest ImP quartile. | [4]       |
| Chronic heart failure patients vs. controls           | Plasma      | Elevated circulating<br>ImP levels in HF<br>patients, associated<br>with HF severity.        | [7]       |
| Two large cohorts<br>(n=1,985 and<br>n=2,155) with HF | Serum       | 85% increased risk of<br>5-year mortality in<br>patients in the highest<br>ImP quartile.     | [4]       |
| Atherosclerosis-prone mice                            | Plasma      | ImP administration induced atherosclerosis.                                                  | [13]      |

## **Signaling Pathways**

ImP exerts its pathological effects by modulating key intracellular signaling pathways, primarily impacting insulin signaling and cellular metabolism.

#### ImP-Mediated Impairment of Insulin Signaling

ImP contributes to insulin resistance through the activation of the p38y mitogen-activated protein kinase (MAPK) pathway, which leads to the phosphorylation of p62 and subsequent activation of the mechanistic target of rapamycin complex 1 (mTORC1).[5][6][9][11][15] Activated mTORC1 then promotes the degradation of insulin receptor substrates (IRS1 and IRS2), thereby impairing downstream insulin signaling.[9]





Click to download full resolution via product page

Caption: ImP impairs insulin signaling via the p38y/p62/mTORC1 pathway.

#### ImP-Mediated Inhibition of Metformin Action

ImP can also reduce the efficacy of metformin, a first-line treatment for T2D. It achieves this by inhibiting the metformin-induced activation of AMP-activated protein kinase (AMPK) through a p38y and Akt-dependent mechanism.[5][16][17][18] This highlights the potential of ImP as a biomarker for predicting metformin response.



Click to download full resolution via product page

Caption: ImP inhibits metformin-induced AMPK activation.

## **Experimental Protocols**

The accurate quantification of ImP in biological matrices is crucial for its validation and application as a clinical biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose.

### **General Workflow for ImP Quantification**



The general workflow involves sample preparation, chromatographic separation, and mass spectrometric detection.



Click to download full resolution via product page

Caption: General workflow for LC-MS/MS analysis of ImP.

# Protocol: Quantification of Imidazole-5-propionic Acid in Human Plasma/Serum by LC-MS/MS

This protocol provides a general methodology. Specific parameters may require optimization based on the instrumentation and reagents available.

- 1. Materials and Reagents
- Imidazole-5-propionic acid analytical standard



- Isotopically labeled internal standard (e.g., ImP-13C3)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Formic acid (LC-MS grade)
- Ultrapure water
- Human plasma/serum samples (stored at -80°C)
- 2. Sample Preparation (Protein Precipitation)
- Thaw plasma/serum samples on ice.
- To 50  $\mu$ L of plasma/serum, add 150  $\mu$ L of ice-cold acetonitrile containing the internal standard.
- Vortex vigorously for 1 minute to precipitate proteins.
- Centrifuge at 14,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a new microcentrifuge tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen.
- Reconstitute the residue in 100  $\mu$ L of the initial mobile phase (e.g., water with 0.1% formic acid).
- Vortex and transfer to an autosampler vial for analysis.
- 3. Liquid Chromatography Conditions (Example)
- System: UHPLC or HPLC system
- Column: A suitable reversed-phase C18 column (e.g., 100 mm × 2.1 mm, 1.8 μm)
- Mobile Phase A: Water with 0.1% formic acid

#### Methodological & Application





• Mobile Phase B: Acetonitrile with 0.1% formic acid

Flow Rate: 0.3 mL/min

Column Temperature: 40°C

Injection Volume: 5 μL

- Gradient: A linear gradient appropriate for the separation of ImP from other matrix components.
- 4. Mass Spectrometry Conditions (Example)
- System: Triple quadrupole mass spectrometer
- Ionization Mode: Positive electrospray ionization (ESI+)
- Multiple Reaction Monitoring (MRM) Transitions:
  - ImP: Precursor ion (m/z) -> Product ion (m/z) (e.g., 141.1 -> 95.1)
  - Internal Standard (ImP-13C3): Precursor ion (m/z) -> Product ion (m/z) (e.g., 144.1 -> 98.1)
  - Note: Specific MRM transitions should be optimized for the instrument used.
- Ion Source Parameters: Optimize parameters such as capillary voltage, source temperature, and gas flows.
- 5. Data Analysis and Quantification
- Generate a calibration curve using the analytical standard at known concentrations.
- Quantify ImP in the samples by calculating the peak area ratio of the analyte to the internal standard and interpolating from the calibration curve.
- A method developed for the analysis of imidazole propionic acid in serum using HPLC-MS showed a linearity range of 0.05–10 ng/mL with a good linearity (R<sup>2</sup>≥0.996).[19] The limit of



detection (LOD) and limit of quantification (LOQ) were 0.02 and 0.05 ng/mL, respectively.[19]

#### Conclusion

**Imidazole-5-propionic acid** is a gut microbiota-derived metabolite that holds significant promise as a clinical biomarker for cardiometabolic diseases. Its strong association with disease states, involvement in key pathological signaling pathways, and the availability of robust analytical methods for its quantification support its further investigation and potential integration into clinical practice for risk stratification, diagnosis, and personalized medicine approaches.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. frontiersin.org [frontiersin.org]
- 2. Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. The Role Played by Imidazole Propionic Acid in Modulating Gut-Heart Axis and the Development of Atherosclerosis: An Explorative Review PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Microbial-derived imidazole propionate links the heart failure-associated microbiome alterations to disease severity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Imidazole propionate is increased in diabetes and associated with dietary patterns and altered microbial ecology [spiral.imperial.ac.uk]
- 9. Frontiers | Gut microbiota-derived imidazole propionate: an emerging target for the prevention and treatment of cardiometabolic diseases [frontiersin.org]
- 10. researchgate.net [researchgate.net]







- 11. Microbially Produced Imidazole Propionate Impairs Insulin Signaling through mTORC1 PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. metabolon.com [metabolon.com]
- 13. Imidazole propionate is a driver and therapeutic target in atherosclerosis PMC [pmc.ncbi.nlm.nih.gov]
- 14. ahajournals.org [ahajournals.org]
- 15. researchgate.net [researchgate.net]
- 16. Imidazole propionate in type 2 diabetes mellitus and cardiovascular diseases: a mini review PMC [pmc.ncbi.nlm.nih.gov]
- 17. Microbial Imidazole Propionate Affects Responses to Metformin through p38y-Dependent Inhibitory AMPK Phosphorylation PMC [pmc.ncbi.nlm.nih.gov]
- 18. Microbial Imidazole Propionate Affects Responses to Metformin through p38y-Dependent Inhibitory AMPK Phosphorylation PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. cjcu.jlu.edu.cn [cjcu.jlu.edu.cn]
- To cite this document: BenchChem. [Application of Imidazole-5-propionic Acid as a Clinical Biomarker]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b556039#application-of-imidazole-5-propionic-acid-as-a-clinical-biomarker]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com